molecular formula C15H11NO5 B12896419 5-Methoxy-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran

5-Methoxy-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran

Cat. No.: B12896419
M. Wt: 285.25 g/mol
InChI Key: LELOEIRXUKBLQW-NSCUHMNNSA-N
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Description

5-Methoxy-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran: is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran core with a methoxy group at the 5-position and a nitrofuran moiety attached via a vinyl linkage at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran typically involves several key steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Mechanism of Action

The exact mechanism of action of 5-Methoxy-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran is not fully understood. it is believed to exert its effects through the following pathways:

Biological Activity

5-Methoxy-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran is a complex organic compound known for its unique structural features, which include a benzofuran core linked to a 5-nitrofuran moiety via a vinyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3O4C_{15}H_{13}N_{3}O_{4}, with a molecular weight of approximately 285.25 g/mol. Its structure incorporates functional groups that contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC15H13N3O4C_{15}H_{13}N_{3}O_{4}
Molecular Weight285.25 g/mol
IUPAC Name5-methoxy-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-benzofuran

Antimicrobial Activity

Research has indicated that compounds containing nitrofuran moieties, such as this compound, exhibit significant antimicrobial properties. The nitrofuran group is particularly noted for its effectiveness against various bacterial strains, including those responsible for tuberculosis. A review highlighted that derivatives with the nitrofuran group can inhibit Mycobacterium tuberculosis (Mtb), showcasing minimum inhibitory concentrations (MICs) as low as 8 μg/mL in some cases .

Case Study:
In a study evaluating the antimicrobial activity of benzofuran derivatives, several compounds exhibited potent activity against M. tuberculosis H37Rv strains. For instance, compounds synthesized with specific substitutions on the benzofuran scaffold demonstrated MIC values ranging from 0.78 to 6.25 μg/mL . This suggests that the structural modifications in compounds like this compound could enhance their antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly against various human cancer cell lines. Studies have shown that benzofuran derivatives can inhibit the proliferation of cancer cells, with some exhibiting nanomolar activity against cell lines such as HeLa and MDA-MB-231 .

Research Findings:
In vitro assays revealed that compounds related to this compound displayed significant antiproliferative effects across multiple cancer cell lines. For example, one derivative demonstrated an IC50 value of 180 nM against HeLa cells, indicating strong potential for further development as an anticancer agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific biological targets, such as bacterial enzymes or cancer cell receptors, leading to inhibition of their functions. The presence of the methoxy and nitrofuran groups is likely crucial for these interactions.

Properties

Molecular Formula

C15H11NO5

Molecular Weight

285.25 g/mol

IUPAC Name

5-methoxy-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-benzofuran

InChI

InChI=1S/C15H11NO5/c1-19-12-4-6-14-10(8-12)9-13(20-14)3-2-11-5-7-15(21-11)16(17)18/h2-9H,1H3/b3-2+

InChI Key

LELOEIRXUKBLQW-NSCUHMNNSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)OC(=C2)/C=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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